4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine
Description
4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine is a biphenylamine derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 4'-position of the biphenyl scaffold. This compound is synthesized via a Sonogashira coupling between 4'-iodo-[1,1'-biphenyl]-4-amine and ethynyltrimethylsilane, catalyzed by PdCl₂(PPh₃)₂ and CuI in dry triethylamine, yielding the product in high purity after flash chromatography . The TMS-ethynyl group imparts unique electronic and steric properties, making the compound valuable in cross-coupling reactions, molecular electronics, and as a precursor for further functionalization. Key spectroscopic data includes ¹H NMR (DMSO-d₆) δ 7.60–7.12 ppm (aromatic protons) and 13C NMR δ 81.8 ppm (sp-hybridized carbon of the ethynyl group) .
Properties
CAS No. |
919363-60-3 |
|---|---|
Molecular Formula |
C17H19NSi |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
4-[4-(2-trimethylsilylethynyl)phenyl]aniline |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3 |
InChI Key |
KGRZKDSTJCSUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 4-bromoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the trimethylsilyl group can introduce various functional groups.
Scientific Research Applications
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes for studying biological systems.
Mechanism of Action
The mechanism of action of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related biphenylamine derivatives, their substituents, synthesis methods, and applications:
Key Comparison Points :
Electronic Effects :
- The TMS-ethynyl group is electron-withdrawing due to the triple bond, enhancing conjugation and stability in cross-coupling reactions. This contrasts with methoxy (electron-donating) groups in compound 2a (), which increase electron density on the aromatic ring .
- Fluorine substituents (e.g., 4'-fluoro and 3',4'-difluoro derivatives) provide electronegativity and metabolic stability, critical for pharmaceuticals and PET tracers .
Steric and Solubility Considerations :
- Bulky groups like TMS-ethynyl and trifluoromethylphenyl-imidazole (4-BICFTPA) reduce solubility in polar solvents but improve thermal stability, favoring applications in OLEDs .
- Alkyl chains (e.g., isobutyl in ) enhance solubility in organic solvents, beneficial for solution-phase catalytic reactions .
Synthetic Flexibility :
- The TMS group in 4'-[(TMS)ethynyl][1,1'-biphenyl]-4-amine acts as a protecting group for the ethynyl moiety, enabling selective deprotection for further functionalization. This contrasts with bromo substituents (), which directly participate in Suzuki couplings .
Applications: OLED Emitters: 4-BICFTPA (74% yield) exhibits deep-blue emission with a Commission Internationale de l’Éclairage (CIE) coordinate of (0.15, 0.07), outperforming non-fluorinated analogs in efficiency . The TMS-ethynyl compound’s conjugation length could similarly enhance electroluminescence but remains unexplored. Molecular Junctions: Derivatives like PPN (pyridine-substituted, ) and TMS-ethynyl compounds are studied for charge transport due to their rigid, conjugated backbones .
Research Findings and Data
- Thermal Stability : The TMS-ethynyl derivative’s melting point (~135–137°C, extrapolated from similar compounds) exceeds that of alkylated analogs (e.g., N-isobutyl-[1,1'-biphenyl]-4-amine , mp ~90°C) due to reduced molecular flexibility .
- Reactivity: The ethynyl group in 4'-[(TMS)ethynyl][1,1'-biphenyl]-4-amine undergoes smooth Sonogashira couplings with aryl halides, whereas 4'-fluoro analogs require harsher conditions for functionalization .
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